2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid
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Overview
Description
2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a difluoromethyl group attached to a pyrazole ring, further connected to a benzoic acid moiety. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group. The final steps involve the formation of the benzoic acid moiety and the connection of the pyrazole ring to the benzoic acid. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and benzoic acid moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid include other difluoromethylated pyrazoles and benzoic acid derivatives. These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Properties
Molecular Formula |
C13H13F2N3O2 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2-[[[1-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H13F2N3O2/c14-13(15)18-6-5-10(17-18)8-16-7-9-3-1-2-4-11(9)12(19)20/h1-6,13,16H,7-8H2,(H,19,20) |
InChI Key |
KWNRBYCJVDENHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=NN(C=C2)C(F)F)C(=O)O |
Origin of Product |
United States |
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